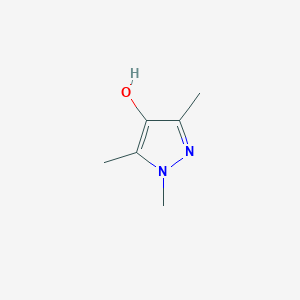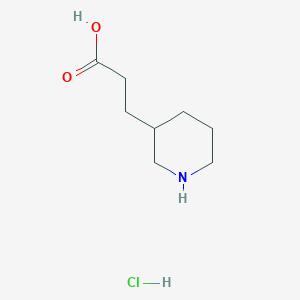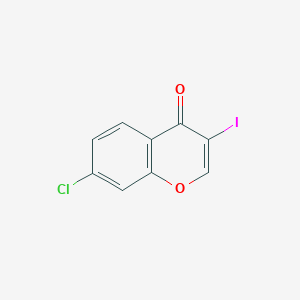![molecular formula C8H7ClN2 B1367167 4-氯-1-甲基-1H-吡咯并[2,3-b]吡啶 CAS No. 74420-05-6](/img/structure/B1367167.png)
4-氯-1-甲基-1H-吡咯并[2,3-b]吡啶
描述
4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C8H7ClN2. It is a solid substance . This compound is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
The molecular weight of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is 166.61 . The SMILES string representation of this compound is CN1C=CC2=C(C=CN=C12)Cl . The InChI key is GYGRXUOVLHHEMC-UHFFFAOYSA-N .科学研究应用
合成方法
- 高效合成技术: 一些研究集中于使用 6-氯-4-硝基-和 4,6-二氯-1H-吡咯并[2,3-b]吡啶等化合物作为构建模块,用于 4-取代 7-氮吲哚衍生物的高效合成方法。这涉及简单的亲核取代以创建 4-取代衍生物 (Figueroa‐Pérez 等人,2006).
- 类似物的合成: 已对各种类似物的合成进行了研究,例如 1-甲基-4,5,6,7-四氢-1H-吡咯并[2,3-c]吡啶盐酸盐,探索了不同的方法,例如硼氢化钠还原 (Nechayev 等人,2013).
结构和电子特性
- 电荷密度和键合方案: 对 4-氯-1H-吡咯并[2,3-b]吡啶的一项研究利用高分辨率 X 射线衍射来研究其电荷密度分布和键合方案,从而深入了解其电子结构和分子间相互作用 (Hazra 等人,2012).
在有机电子学中的应用
- 半导体材料: 对源自 4-氯-1H-吡咯并[2,3-b]吡啶的含氮小分子的研究考察了它们的光学、电化学性质、自组装行为和载流子传输性质,突出了氯原子对这些特性的影响 (Zhou 等人,2019).
药学应用
- 抗肿瘤活性: 一项研究探索了 1H-吡咯并[2,3-b]吡啶衍生物诺托品森类似物在其弥漫性恶性腹膜间皮瘤模型中的抗肿瘤活性。这些化合物在减少细胞增殖和诱导细胞凋亡方面显示出有希望的结果 (Carbone 等人,2013).
安全和危害
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which suggest that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .
作用机制
Target of Action
Similar compounds have shown potent activities against fgfr1, 2, and 3 . These fibroblast growth factor receptors play crucial roles in cell differentiation, growth, and angiogenesis.
Mode of Action
It’s worth noting that related compounds have been shown to inhibit fgfr, leading to the inhibition of cell proliferation and induction of apoptosis .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis .
生化分析
Biochemical Properties
4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form moderately strong intermolecular N–H⋯N hydrogen bonds and weak C–H⋯Cl closed-shell interactions . These interactions suggest that 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine can potentially modulate the activity of enzymes and proteins by binding to their active sites or altering their conformation.
Cellular Effects
The effects of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine on cellular processes are diverse. It has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells . These findings indicate that 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine can influence cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy research.
Molecular Mechanism
At the molecular level, 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine exerts its effects through various mechanisms. It has been found to inhibit Janus kinase (JAK) activity, particularly JAK3, by binding to the enzyme’s active site . This inhibition can lead to changes in gene expression and downstream signaling pathways, ultimately affecting cellular functions. The compound’s electronic structure, characterized by a large HOMO–LUMO energy gap, implies high kinetic stability, which may contribute to its effectiveness in biochemical interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine can change over time. Studies have shown that the compound remains stable under various conditions, with minimal degradation observed . Long-term exposure to 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine has been associated with sustained inhibition of cell proliferation and migration, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, potentially influencing its efficacy and safety in therapeutic applications.
Transport and Distribution
Within cells and tissues, 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and effectiveness. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical applications.
属性
IUPAC Name |
4-chloro-1-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-3-6-7(9)2-4-10-8(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGRXUOVLHHEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505537 | |
| Record name | 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74420-05-6 | |
| Record name | 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)










